![molecular formula C8H9N3O B3272889 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 57491-47-1](/img/structure/B3272889.png)
2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one
Overview
Description
2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2,6-dimethylimidazole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-c]pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced imidazo[1,2-c]pyrimidine derivatives.
Substitution: Substituted imidazo[1,2-c]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
One of the notable applications of 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. A study reported the synthesis and evaluation of various derivatives of this compound, revealing that certain modifications at position 8 significantly enhanced CDK2 inhibitory activity. The most effective compounds exhibited micromolar IC values, indicating their potential as therapeutic agents in cancer treatment by targeting cell proliferation pathways .
Neutral Sphingomyelinase 2 (nSMase2) Inhibition
Another promising application is the inhibition of neutral sphingomyelinase 2 (nSMase2). Compounds derived from the imidazo[1,2-c]pyrimidine scaffold have been synthesized and tested for their ability to inhibit nSMase2, which plays a critical role in sphingolipid metabolism and has implications in neurodegenerative diseases. One derivative demonstrated submicromolar potency against nSMase2 and was shown to be metabolically stable with favorable pharmacokinetic properties . This suggests that modifications to the imidazo[1,2-c]pyrimidine structure can yield effective inhibitors for neurological conditions.
Antituberculosis Activity
Research has also focused on the antituberculosis properties of compounds related to this compound. A series of substituted derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. While specific results were not detailed in the available literature, the structural framework provided by this compound class is promising for developing new antitubercular agents .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the imidazole and pyrimidine rings simultaneously.
Structure-Activity Relationships
The biological activity of this compound can be significantly influenced by substituents at various positions on the ring system. For instance:
- Substituents at position 8 have been shown to enhance CDK2 inhibition.
- Modifications aimed at improving solubility and metabolic stability are critical for enhancing the pharmacological profile of nSMase2 inhibitors.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its observed biological effects .
Comparison with Similar Compounds
- 2,6-Dimethylimidazo[1,2-a]pyrimidine
- 2,6-Dimethylimidazo[1,2-b]pyridine
- 2,6-Dimethylimidazo[1,2-d]pyrimidine
Comparison: 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Biological Activity
2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one (CAS: 57491-47-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- Structure : The compound features a fused imidazo-pyrimidine ring system which is crucial for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cyclin-Dependent Kinases (CDKs) :
- Antimicrobial Activity :
- Potential Anticancer Properties :
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
Case Study: CDK2 Inhibition
A detailed study on the inhibition of CDK2 demonstrated that the most potent derivative bound effectively within the ATP pocket of CDK2. The binding mode was elucidated through co-crystal structure analysis, revealing critical interactions that could be exploited for further drug development aimed at treating cancers associated with dysregulated CDK activity .
Case Study: Antimicrobial Efficacy
In another investigation, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that many compounds had good binding affinities to microbial targets and exhibited favorable pharmacokinetic profiles, suggesting their potential as new antimicrobial agents .
Properties
IUPAC Name |
2,6-dimethylimidazo[1,2-c]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-5-11-7(9-6)3-4-10(2)8(11)12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGCIKZDYSZLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CN(C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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